molecular formula C13H18O B7822723 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- CAS No. 5164-79-4

2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-

Cat. No.: B7822723
CAS No.: 5164-79-4
M. Wt: 190.28 g/mol
InChI Key: CBQXHTWJSZXYSK-UNKATYBDSA-N
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Description

2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- is a natural product found in Nicotiana tabacum with data available.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cross-Aldol Reaction : This compound is created through a cross-aldol reaction of 3-alkoxy-2-cyclohexen-1-ones with α,β-enals, resulting in significant yields and is an important constituent of tobacco flavor (Torii, Inokuchi, & Ogawa, 1979).

  • Synthesis from Isophorone : Another synthesis route involves the use of isophorone, a common intermediate, to produce variants of the compound (Valenta & Liu, 2003).

  • Oxidation Processes : The oxidation of similar compounds like 5,5-dimethyl-2-cyclohexen-1-one leads to the formation of related products, indicating a broader scope in chemical synthesis (Freer & Yates, 1984).

  • Alkylation and Elimination Reactions : Alkylation of related cyclohexenyl compounds, followed by oxidation and sulfonyl group elimination, is another method to synthesize β-ionone derivatives, closely related to the compound (Torii, Uneyama, & Kawahara, 1978).

Application in Flavor and Fragrance

  • Flavor Constituent in Tobacco : It serves as a major flavor constituent in Burley tobacco, highlighting its significance in the flavor and fragrance industry (Demole & Enggist, 1974).

  • Fragrance Ingredient Safety Assessment : The compound has been evaluated for safety in the fragrance industry, including assessments of genotoxicity, repeated dose toxicity, and environmental impact, affirming its utility in perfumery and related applications (Api et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- involves a series of reactions starting from cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexenone, followed by the addition of a butenylidene group to the C-4 position of the cyclohexenone ring. Finally, the C-3 and C-5 positions of the cyclohexenone ring are substituted with three methyl groups each.", "Starting Materials": [ "Cyclohexanone", "2-butenyl chloride", "Methylmagnesium bromide", "Bromine", "Sodium hydroxide", "Sodium sulfate", "Sodium bicarbonate", "Methanol", "Ethanol", "Acetone", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is treated with bromine and sodium hydroxide to form 2-bromocyclohexanone.", "Step 2: 2-bromocyclohexanone is treated with sodium hydroxide to form cyclohexenone.", "Step 3: 2-butenyl chloride is treated with sodium bicarbonate to form 2-butenyl alcohol.", "Step 4: Cyclohexenone is treated with 2-butenyl alcohol and hydrochloric acid to form 2-Cyclohexen-1-one, 4-(2-butenylidene)-.", "Step 5: Methylmagnesium bromide is added to 2-Cyclohexen-1-one, 4-(2-butenylidene)- to form 2-Cyclohexen-1-one, 4-(2-butenylidene)-3-methyl-.", "Step 6: The reaction mixture is treated with acetone and hydrochloric acid to form 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5-dimethyl-.", "Step 7: The reaction mixture is treated with methanol and hydrochloric acid to form 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-.", "Step 8: The reaction mixture is filtered and the product is washed with water, dried over sodium sulfate, and purified by distillation." ] }

CAS No.

5164-79-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(4Z)-4-[(Z)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5-,12-7+

InChI Key

CBQXHTWJSZXYSK-UNKATYBDSA-N

Isomeric SMILES

C/C=C\C=C\1/C(=CC(=O)CC1(C)C)C

SMILES

CC=CC=C1C(=CC(=O)CC1(C)C)C

Canonical SMILES

CC=CC=C1C(=CC(=O)CC1(C)C)C

density

0.985-1.005

physical_description

Clear to pale yellowish liquid;  Fruity floral tobacco-like aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-
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2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-
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2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-
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2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-
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2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-
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2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-

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